4,5-Bis(dodecyloxy)phthalonitrile
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Overview
Description
4,5-Bis(dodecyloxy)phthalonitrile is a phthalonitrile derivative characterized by the presence of two dodecyloxy groups attached to the 4 and 5 positions of the phthalonitrile ring. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dodecyloxy)phthalonitrile typically involves the nucleophilic substitution reaction of 4,5-dichlorophthalonitrile with dodecanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,5-Dichlorophthalonitrile+2DodecanolK2CO3,DMF,Refluxthis compound+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(dodecyloxy)phthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dodecyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization Reactions: It can form phthalocyanine derivatives through cyclotetramerization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve the use of polar aprotic solvents and bases.
Cyclization Reactions: Metal salts such as zinc acetate or copper chloride are used as catalysts, with the reaction carried out at elevated temperatures.
Major Products
Phthalocyanine Derivatives: These are formed through cyclotetramerization and are of significant interest due to their electronic and photophysical properties.
Scientific Research Applications
4,5-Bis(dodecyloxy)phthalonitrile has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of phthalocyanine-based materials for electronic and photonic applications.
Biology and Medicine: Phthalocyanine derivatives are explored for their potential in photodynamic therapy for cancer treatment.
Chemistry: Serves as a building block for the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 4,5-Bis(dodecyloxy)phthalonitrile primarily involves its ability to form stable phthalocyanine complexes. These complexes exhibit unique electronic properties due to the extended conjugation and the presence of metal centers. The molecular targets and pathways involved include:
Singlet Oxygen Generation: In photodynamic therapy, phthalocyanine derivatives generate singlet oxygen upon light activation, leading to cell damage and apoptosis.
Catalytic Activity: Phthalocyanine complexes act as catalysts in various chemical reactions, including oxidation and reduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(hexyloxy)phthalonitrile
- 4,5-Bis(octyloxy)phthalonitrile
- 4,5-Bis(decyloxy)phthalonitrile
Uniqueness
4,5-Bis(dodecyloxy)phthalonitrile is unique due to the length of its dodecyloxy chains, which impart distinct solubility and aggregation properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stability in organic solvents .
Properties
CAS No. |
114364-56-6 |
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Molecular Formula |
C32H52N2O2 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
4,5-didodecoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-29(27-33)30(28-34)26-32(31)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
GPFIBHBLYCONNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCCCC |
Origin of Product |
United States |
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